Temiverine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Temiverine: is a synthetic compound known for its anticholinergic properties. It is primarily used in the treatment of overactive bladder and other urogenital diseases. The compound is a muscarinic acetylcholine receptor antagonist, which means it inhibits the action of acetylcholine on muscarinic receptors, thereby reducing muscle contractions in the bladder .

Preparation Methods

Synthetic Routes and Reaction Conditions: Temiverine can be synthesized through a multi-step process involving the esterification of benzeneacetic acid with a butynyl ester. The key steps include:

Esterification: Benzeneacetic acid is reacted with 4-(diethylamino)-1,1-dimethyl-2-butyn-1-ol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Purification: The crude product is purified using column chromatography to obtain the desired ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale esterification reactions under controlled conditions. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Temiverine can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.

Reduction: The compound can be reduced at the alkyne group to form corresponding alkenes or alkanes.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH) is typical.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Alkenes or alkanes.

Substitution: Benzeneacetic acid and 4-(diethylamino)-1,1-dimethyl-2-butyn-1-ol.

Scientific Research Applications

Chemistry: Temiverine is used as a model compound in studies involving muscarinic receptor antagonists. It helps in understanding the structure-activity relationship (SAR) of anticholinergic agents .

Biology: In biological research, this compound is used to study the effects of muscarinic receptor inhibition on various physiological processes, particularly in the urinary bladder .

Medicine: this compound is investigated for its therapeutic potential in treating overactive bladder and other urogenital disorders. It is also studied for its effects on smooth muscle relaxation and its potential use in other conditions involving smooth muscle hyperactivity .

Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new anticholinergic drugs. Its synthesis and production methods are optimized for large-scale manufacturing .

Mechanism of Action

Temiverine exerts its effects by binding to muscarinic acetylcholine receptors, particularly the M3 subtype, which are predominantly found in the smooth muscle of the bladder. By inhibiting these receptors, this compound reduces the binding of acetylcholine, leading to decreased muscle contractions and relief from symptoms of overactive bladder . The compound also affects voltage-gated calcium channels, further contributing to its muscle relaxant properties .

Comparison with Similar Compounds

Oxybutynin: Another muscarinic receptor antagonist used for overactive bladder.

Atropine: A well-known anticholinergic agent with broader applications.

Tolterodine: A selective muscarinic receptor antagonist used in the treatment of urinary incontinence.

Uniqueness: Temiverine is unique in its specific binding affinity for the M3 receptor subtype, which makes it particularly effective in targeting bladder smooth muscle. Its chemical structure, featuring a butynyl ester group, also distinguishes it from other anticholinergic agents .

Biological Activity

Temiverine, also known as this compound Hydrochloride Hydrate, is a synthetic compound primarily developed for therapeutic applications in urogenital diseases, particularly for the treatment of overactive bladder. Its biological activity is characterized by its role as an antagonist of the muscarinic acetylcholine receptor subtype M3 and as a blocker of voltage-gated calcium channels (VDCCs). This article delves into the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and relevant research findings.

1. Muscarinic Acetylcholine Receptor Antagonism

- This compound selectively inhibits the M3 receptor, which is predominantly involved in mediating smooth muscle contraction in the bladder. By blocking this receptor, this compound reduces involuntary contractions, thereby alleviating symptoms associated with overactive bladder.

2. Voltage-Gated Calcium Channel Blockade

- The compound also acts as a blocker of VDCCs, which play a crucial role in calcium influx that triggers muscle contractions. This dual mechanism enhances its therapeutic potential by not only preventing contractions but also stabilizing muscle tone.

Biological Activity and Efficacy

Recent studies have explored the biological activity of this compound through various methodologies, including in vitro assays and clinical evaluations.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antispasmodic properties. For instance:

- Spasmolytic Activity : Research indicates that this compound effectively reduces smooth muscle contractility, similar to other established antispasmodics like mebeverine. This was evidenced by bioelectrical activity assays showing reduced contractile responses in smooth muscle tissues exposed to this compound compared to control groups .

- Antimicrobial and Cytotoxic Potential : While primarily focused on urogenital applications, some derivatives of this compound have been assessed for their antimicrobial activities against various pathogens. Notably, certain synthesized derivatives exhibited moderate antibacterial effects against Gram-negative bacteria such as Escherichia coli and Klebsiella sp. .

Case Studies and Clinical Findings

A number of clinical trials have evaluated the efficacy of this compound in managing overactive bladder symptoms:

- Clinical Trials : In a phase II clinical trial conducted by Nippon Shinyaku Co., patients receiving this compound demonstrated significant improvements in urinary frequency and urgency compared to placebo groups. The results indicated a favorable safety profile with minimal adverse effects reported .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to traditional treatments for overactive bladder:

| Compound | Mechanism of Action | Efficacy | Side Effects |

|---|---|---|---|

| This compound | M3 receptor antagonist; VDCC blocker | Significant reduction in symptoms | Mild gastrointestinal issues |

| Mebeverine | Spasmolytic agent | Effective for IBS | Nausea, dizziness |

| Oxybutynin | M3 receptor antagonist | Reduces urgency and frequency | Dry mouth, constipation |

Properties

CAS No. |

173324-94-2 |

|---|---|

Molecular Formula |

C24H35NO3 |

Molecular Weight |

385.5 g/mol |

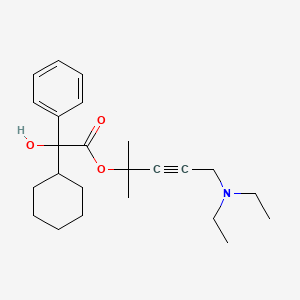

IUPAC Name |

[5-(diethylamino)-2-methylpent-3-yn-2-yl] 2-cyclohexyl-2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C24H35NO3/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3 |

InChI Key |

DMEPDNFRHUGNPT-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |

Canonical SMILES |

CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |

Key on ui other cas no. |

173324-94-2 |

Synonyms |

4-diethylamino-1,1-dimethylbut-2-yn-1-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate NS 21 NS-21 temiverine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.